

# Sulbactam-Durlobactam: A Promising Agent Against Pathogenic Burkholderia Species

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Compound of Interest		
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An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. Among these are species of the genus Burkholderia, which are intrinsically resistant to multiple antibiotics and can cause severe infections such as melioidosis and glanders, as well as chronic lung infections in individuals with cystic fibrosis.[1][2] Sulbactam-durlobactam (SUL-DUR), a novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination, has demonstrated potent in vitro and in vivo activity against these challenging pathogens, offering a potential new therapeutic option.[2][3] This technical guide provides a comprehensive overview of the activity of sulbactam-durlobactam against Burkholderia species, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used in its evaluation.

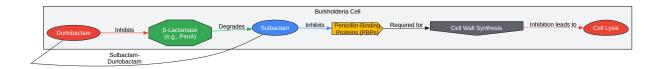
### **Mechanism of Action**

Sulbactam, a first-generation  $\beta$ -lactamase inhibitor, also possesses intrinsic antibacterial activity against a limited number of bacterial species, including Acinetobacter and Burkholderia. [1][4] Its primary mode of action is the inhibition of penicillin-binding proteins (PBPs), specifically PBP1 and PBP3 in Acinetobacter, which are essential enzymes for bacterial cell wall synthesis.[5] However, the efficacy of sulbactam alone is often compromised by the production of  $\beta$ -lactamases by bacteria.[1]

**Durlobactam** (formerly ETX2514) is a novel, broad-spectrum diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor with potent activity against Ambler class A, C, and D serine  $\beta$ -lactamases. [4][6][7] Unlike earlier  $\beta$ -lactamase inhibitors, **durlobactam** effectively neutralizes the  $\beta$ -



lactamases commonly produced by Burkholderia species, such as the class A PenA β-lactamase.[2][8] By forming a stable covalent complex with these enzymes, **durlobactam** protects sulbactam from degradation, allowing it to exert its antibacterial effect on the PBPs.[2] [5] This synergistic interaction restores the activity of sulbactam against otherwise resistant Burkholderia isolates.



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Mechanism of action of sulbactam-durlobactam against Burkholderia.

# In Vitro Susceptibility Data

Comprehensive in vitro studies have been conducted to evaluate the activity of sulbactamdurlobactam against a range of pathogenic Burkholderia species. The following tables summarize the minimum inhibitory concentration (MIC) data for sulbactam-durlobactam and comparator agents against clinical isolates of Burkholderia cepacia complex (BCC), B. gladioli, B. mallei, and B. pseudomallei.

Table 1: In Vitro Activity of Sulbactam-**Durlobactam** and Comparators against Burkholderia cepacia Complex and B. gladioli Isolates (n=150)[8]



Antibiotic	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC9ο (μg/mL)	% Susceptible
Sulbactam- Durlobactam	0.25 - >64	2	8	87.3
Sulbactam	1 - >64	64	>64	-
Durlobactam	≤0.03 - >64	4	16	-
Ceftazidime- Avibactam	0.12 - >256	2	8	90

Susceptibility breakpoint for sulbactam-durlobactam is ≤4/4 µg/mL.

Table 2: In Vitro Activity of Sulbactam-**Durlobactam** and Comparators against Burkholderia mallei and B. pseudomallei Isolates

Species	Antibiotic	n	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC <sub>90</sub> (µg/mL)	% Susceptib le
B. mallei	Sulbactam- Durlobacta m	30	0.5 - 2	1	2	100
Sulbactam	30	2 - 16	8	8	-	
Durlobacta m	30	2 - 16	8	16	-	_
B. pseudomall ei	Sulbactam- Durlobacta m	28	0.25 - 2	0.25	0.5	100
Sulbactam	28	1 - 32	8	16	-	
Durlobacta m	28	4 - >32	16	32	-	_



Data sourced from Shapiro et al., 2021.[1][2] Susceptibility breakpoint for sulbactamdurlobactam is  $\leq 4/4 \mu g/mL$ .

The data clearly indicate that the addition of **durlobactam** significantly enhances the activity of sulbactam against all tested Burkholderia species. For B. cepacia complex and B. gladioli, sulbactam-**durlobactam** demonstrated comparable activity to ceftazidime-avibactam.[8] Notably, 100% of B. mallei and B. pseudomallei isolates were susceptible to sulbactam-**durlobactam** at a concentration of  $\leq 4/4 \, \mu g/mL$ .[2]

# **Experimental Protocols**

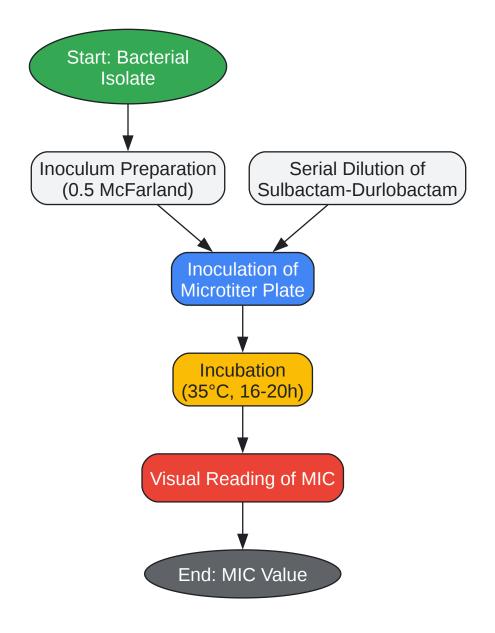
The in vitro susceptibility data presented above were generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).

## **Antimicrobial Susceptibility Testing**

The antibacterial activity of sulbactam alone and in combination with a fixed concentration of **durlobactam** (typically 4 mg/L) was determined following CLSI guidelines.[6][9]

- Method: Broth microdilution is the standard method employed.
- Media: Cation-adjusted Mueller-Hinton broth is used for growing the bacterial isolates.
- Inoculum: A standardized bacterial inoculum is prepared to a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in the test wells.
- Incubation: The microdilution plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.





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Workflow for in vitro susceptibility testing of sulbactam-durlobactam.

#### **Bacterial Isolates**

The studies utilized a diverse collection of clinical isolates of Burkholderia species obtained from various sources, including patients with cystic fibrosis.[1] This ensures that the susceptibility data is representative of the strains encountered in a clinical setting. The species and strains tested include:

Burkholderia cepacia complex (BCC):B. cenocepacia, B. multivorans, B. vietnamiensis, B. dolosa, and others.



- Burkholderia gladioli
- Burkholderia mallei
- Burkholderia pseudomallei

## **In Vivo Efficacy**

In addition to the robust in vitro activity, sulbactam-**durlobactam** has demonstrated efficacy in a murine model of melioidosis caused by B. pseudomallei.[6][9] In this model, treatment with sulbactam-**durlobactam** resulted in a significantly higher survival rate compared to untreated controls and showed comparable or superior efficacy to standard-of-care antibiotics.[6]

### Conclusion

Sulbactam-durlobactam exhibits potent activity against a broad range of pathogenic Burkholderia species, including the biothreat agents B. mallei and B. pseudomallei, as well as the opportunistic pathogens of the B. cepacia complex. The combination of durlobactam's effective inhibition of key  $\beta$ -lactamases and sulbactam's intrinsic antibacterial activity provides a powerful tool to combat these difficult-to-treat infections. The promising in vitro and in vivo data warrant further clinical investigation to establish the role of sulbactam-durlobactam in the treatment of infections caused by Burkholderia species.

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